2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
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Overview
Description
2-{[6-(2H-1,3-BENZODIOXOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a combination of benzodioxole, pyridazine, and thiazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-{[6-(2H-1,3-BENZODIOXOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the pyridazine ring: This involves the reaction of hydrazine with diketones or other suitable precursors.
Thiazole ring formation: This can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling reactions: The final step involves coupling the benzodioxole, pyridazine, and thiazole moieties using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions
Chemical Reactions Analysis
2-{[6-(2H-1,3-BENZODIOXOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties
Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Chemical Biology: The compound can be utilized in chemical biology to probe biological pathways and mechanisms
Mechanism of Action
The mechanism of action of 2-{[6-(2H-1,3-BENZODIOXOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes such as cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar compounds to 2-{[6-(2H-1,3-BENZODIOXOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE include other benzodioxole, pyridazine, and thiazole derivatives. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds have shown anticancer activity.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Properties
Molecular Formula |
C17H14N4O3S2 |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H14N4O3S2/c1-10-7-26-17(18-10)19-15(22)8-25-16-5-3-12(20-21-16)11-2-4-13-14(6-11)24-9-23-13/h2-7H,8-9H2,1H3,(H,18,19,22) |
InChI Key |
ZARRVDFOZMSDLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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